molecular formula C29H22N2O B5028256 {4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone

{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone

Cat. No. B5028256
M. Wt: 414.5 g/mol
InChI Key: WPUZHDVKGKWGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone, commonly known as MPPI, is a synthetic compound with a unique chemical structure that has attracted the attention of researchers in various fields. This compound has shown promising results in scientific research, particularly in the field of medicine, due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of MPPI is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MPPI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. MPPI has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
MPPI has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are implicated in the pathogenesis of various diseases, such as cancer and cardiovascular disease. MPPI has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in vitro and in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of MPPI is its unique chemical structure, which may confer specific biological activities. MPPI has been shown to have low toxicity in animal models, which suggests that it may have potential as a therapeutic agent. However, one of the limitations of MPPI is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of MPPI. One direction is to further investigate its anti-inflammatory and antioxidant activities, particularly in human studies. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of MPPI. Overall, the study of MPPI has the potential to provide valuable insights into the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of MPPI involves the reaction of 4-(4-methylphenyl)-2-phenyl-1H-imidazole with benzophenone in the presence of a catalyst. This reaction results in the formation of a white crystalline solid, which is purified using chromatography. The purity and yield of MPPI can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.

Scientific Research Applications

MPPI has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities. MPPI has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This suggests that MPPI may have potential as an anti-inflammatory agent.

properties

IUPAC Name

[4-[2-(4-methylphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O/c1-20-12-14-25(15-13-20)29-30-26(21-8-4-2-5-9-21)27(31-29)22-16-18-24(19-17-22)28(32)23-10-6-3-7-11-23/h2-19H,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUZHDVKGKWGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.